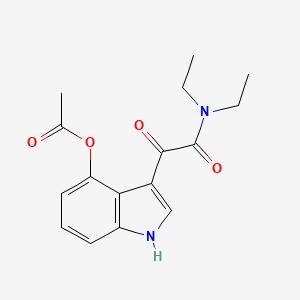
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of indole derivatives with diethylamino-oxoacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the process. Additionally, the use of catalysts and solvents that can be easily recycled can further enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The diethylamino-oxoacetyl group can further enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate
- 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl butyrate
Uniqueness
3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
[3-[2-(diethylamino)-2-oxoacetyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C16H18N2O4/c1-4-18(5-2)16(21)15(20)11-9-17-12-7-6-8-13(14(11)12)22-10(3)19/h6-9,17H,4-5H2,1-3H3 |
InChI-Schlüssel |
HFFGJKOZJQTYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
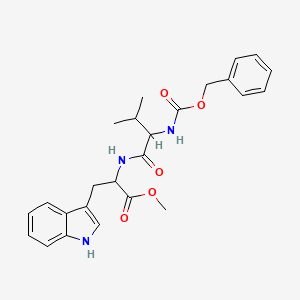
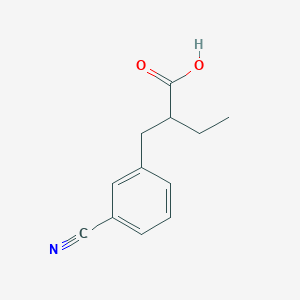

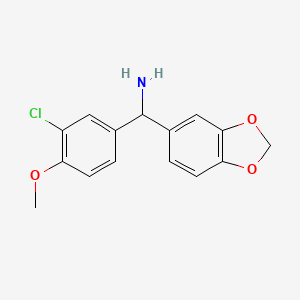
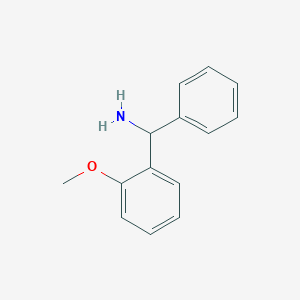
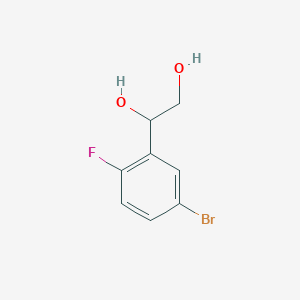

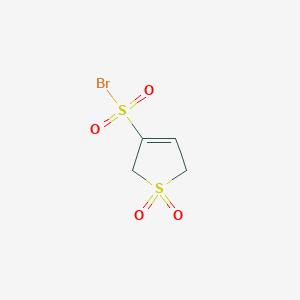


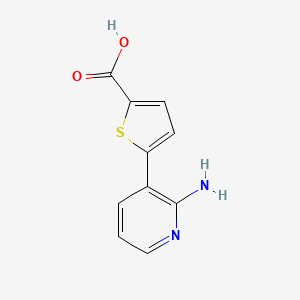
![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
